4-(benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide
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Overview
Description
The compound “4-(benzyloxy)-N-cyclopropyl-1H-indole-2-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The benzyloxy and cyclopropyl groups could potentially influence the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic transformations . The exact method would depend on the starting materials and the specific functional groups present in the compound .Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. For example, the indole group might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like the carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Anticholinesterase Activity
A study highlighted the synthesis of compounds bearing the indole moiety and tested their anticholinesterase activity. The introduction of a benzyloxy group was found to enhance anti-AChE activity, particularly when placed on the coumarin scaffold, indicating potential therapeutic applications in treating diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Anticancer Properties
Research into cyclopropamitosenes, starting from methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate, revealed that these compounds exhibit cytotoxicity towards aerobic and hypoxic mammalian cells, indicating their potential as novel bioreductive anticancer agents (Cotterill et al., 1994).
Anti-Inflammatory Drug Design
A study on the synthesis of an indole acetamide derivative demonstrated its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. This compound's structural and electronic interactions were further analyzed using DFT calculations and Hirshfeld surface analysis, supporting its therapeutic potential (Al-Ostoot et al., 2020).
Synthetic Applications
Another study focused on the synthesis of various 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, important intermediates for developing pharmacologically active compounds. The research showcased the versatility of the indole moiety in synthesizing compounds with potential therapeutic applications (Jain et al., 2005).
Tuberculosis Treatment
Novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized and showed promising anti-tubercular activity. This highlights the compound's role in developing treatments for tuberculosis, further supported by molecular docking studies (Nimbalkar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-4-phenylmethoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(20-14-9-10-14)17-11-15-16(21-17)7-4-8-18(15)23-12-13-5-2-1-3-6-13/h1-8,11,14,21H,9-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURSPLKLUWIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(N2)C=CC=C3OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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